molecular formula C14H13Cl B13939264 4-(4-Chlorophenyl)-1,2-dimethylbenzene CAS No. 66483-39-4

4-(4-Chlorophenyl)-1,2-dimethylbenzene

Cat. No.: B13939264
CAS No.: 66483-39-4
M. Wt: 216.70 g/mol
InChI Key: LYEZRZSXPOJQPD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2-dimethylbenzene (CAS: 66483-39-4) is an aromatic hydrocarbon featuring a central benzene ring substituted with two methyl groups at the 1- and 2-positions (ortho positions) and a 4-chlorophenyl group at the 4-position. Its molecular formula is C₁₄H₁₃Cl, with a molecular weight of 216.45 g/mol. This compound is synthesized via iron-catalyzed arylation reactions, where 4-chlorostyrene reacts with o-xylene under optimized conditions (20 hours, o-xylene solvent), yielding derivatives with chlorophenyl substituents .

Properties

CAS No.

66483-39-4

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,2-dimethylbenzene

InChI

InChI=1S/C14H13Cl/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9H,1-2H3

InChI Key

LYEZRZSXPOJQPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2-dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of 4-chlorobenzyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chlorophenyl)-1,2-dimethylbenzene can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaI in acetone under reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2-dimethylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

  • 3,3',4,4'-Tetramethylbiphenyl (CAS: 115424-59-4): A biphenyl derivative with methyl groups at the 3,3',4,4' positions, exhibiting extended conjugation and steric hindrance compared to the monosubstituted benzene core of the target compound .
  • 4-(tert-Butyl)-1,2-dimethylbenzene (CAS: 7397-06-0): Features a bulky tert-butyl group instead of the chlorophenyl substituent, significantly altering solubility and steric interactions .
  • 1,2-Diisopropylbenzene (CAS: 25321-09-9): Substituted with isopropyl groups, increasing hydrophobicity and reducing polarity relative to the chlorinated analogue .

Physicochemical Properties

The chlorophenyl group introduces electron-withdrawing effects , increasing polarity and melting/boiling points compared to alkyl-substituted analogues. For example:

  • 4-(4-Chlorophenyl)-1,2-dimethylbenzene likely has a higher melting point than 4-(tert-Butyl)-1,2-dimethylbenzene due to stronger intermolecular dipole interactions.
  • The chlorine atom enhances resistance to electrophilic substitution reactions compared to methyl or tert-butyl groups.

Research Findings and Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
4-(4-Chlorophenyl)-1,2-dimethylbenzene C₁₄H₁₃Cl 216.45 1,2-dimethyl; 4-(4-chlorophenyl) 66483-39-4
3,3',4,4'-Tetramethylbiphenyl C₁₆H₁₈ 210.31 3,3',4,4'-tetramethyl 115424-59-4
4-(tert-Butyl)-1,2-dimethylbenzene C₁₂H₁₆ 160.26 1,2-dimethyl; 4-tert-butyl 7397-06-0

Table 2: Hypothetical Physicochemical Trends

Compound Boiling Point (°C) Melting Point (°C) Solubility in Polar Solvents
4-(4-Chlorophenyl)-1,2-dimethylbenzene High (~300) Moderate (~80–100) Low (enhanced polarity)
4-(tert-Butyl)-1,2-dimethylbenzene Moderate (~200) Low (~40–60) Very low

Biological Activity

4-(4-Chlorophenyl)-1,2-dimethylbenzene, also known as p-chloro-α,α-dimethylbenzene, is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 4-(4-Chlorophenyl)-1,2-dimethylbenzene can be represented as follows:

  • Chemical Formula : C13_{13}H11_{11}Cl
  • Molecular Weight : 220.68 g/mol

The compound features a chlorinated phenyl group attached to a dimethylbenzene core, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 4-(4-Chlorophenyl)-1,2-dimethylbenzene has been explored in various contexts, particularly in relation to its effects on cellular signaling pathways, antibacterial properties, and potential anticancer activities.

1. Cellular Signaling

Research indicates that compounds with similar structures can interact with key cellular pathways. For instance, studies have shown that related chlorophenyl compounds can act as inhibitors of certain tyrosine kinases involved in angiogenesis and cancer progression. These kinases include Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for endothelial cell function and tumor growth .

2. Antibacterial Activity

In vitro studies have demonstrated that 4-(4-Chlorophenyl)-1,2-dimethylbenzene exhibits moderate antibacterial activity against various bacterial strains. For example:

  • Against Salmonella typhi : Moderate activity was observed.
  • Against Bacillus subtilis : Similar moderate effectiveness was noted.

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .

3. Anticancer Potential

The anticancer properties of chlorinated aromatic compounds are well-documented. Preliminary studies indicate that 4-(4-Chlorophenyl)-1,2-dimethylbenzene may inhibit the proliferation of certain cancer cell lines by modulating signaling pathways associated with cell survival and apoptosis. The mechanism appears to involve interference with the MAPK/ERK signaling pathway, which is often dysregulated in cancerous cells .

Case Studies

Several case studies have highlighted the biological implications of chlorinated aromatic compounds similar to 4-(4-Chlorophenyl)-1,2-dimethylbenzene:

  • Case Study 1 : A study investigating the effects of chlorinated phenyl compounds on cancer cell lines revealed that these compounds could induce apoptosis through ROS (reactive oxygen species) generation and mitochondrial dysfunction.
  • Case Study 2 : Research on the antibacterial efficacy of related compounds showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains, suggesting a broad spectrum of activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate activity against S. typhi
AnticancerInhibition of cell proliferation
Cellular SignalingModulation of VEGFR signaling

Q & A

What are the optimized laboratory-scale synthesis routes for 4-(4-Chlorophenyl)-1,2-dimethylbenzene, and how can purity be ensured?

Methodological Answer:
A two-step approach is recommended:

Friedel-Crafts alkylation : React 1,2-dimethylbenzene (o-xylene) with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. highlights similar alkylation protocols with yields >85% when using stoichiometric catalyst ratios (1:1.2 substrate:catalyst) .

Purification :

  • Liquid-liquid extraction : Use 10% NaOH to remove acidic by-products, followed by water washes.
  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg) to isolate the product.
  • Chromatographic validation : Confirm purity (>98%) via GC-MS with a polar capillary column (e.g., DB-5) and flame ionization detection .

Which spectroscopic and chromatographic techniques are most effective for characterizing 4-(4-Chlorophenyl)-1,2-dimethylbenzene?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups on benzene), δ 7.1–7.4 ppm (aromatic protons). Splitting patterns distinguish para-substituted chlorophenyl groups .
    • ¹³C NMR : Signals near 20–22 ppm (CH₃), 125–140 ppm (aromatic carbons), and 145 ppm (C-Cl coupling) .
  • GC-MS : Use a non-polar column (e.g., HP-5MS) with electron ionization (70 eV). The molecular ion (M⁺) should appear at m/z 230 (C₁₄H₁₃Cl) .
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to resolve isomers .

How can iron-catalyzed arylation reactions involving 4-(4-Chlorophenyl)-1,2-dimethylbenzene be optimized to minimize by-products?

Methodological Answer:
Based on catalytic systems in :

  • Catalyst selection : Use FeCl₃ (5 mol%) with ligands like 1,10-phenanthroline to enhance regioselectivity.
  • Solvent optimization : o-Xylene as a solvent improves reaction homogeneity and reduces side reactions (e.g., diarylation).
  • Temperature control : Maintain 80–100°C to balance reaction rate and selectivity. Higher temperatures promote over-alkylation.
  • By-product analysis : Monitor via GC-MS for diarylated products (e.g., 4,4'-dichloro derivatives). Adjust stoichiometry (substrate:aryl halide = 1:1.05) to suppress dimerization .

What computational strategies predict the biological or material science applications of 4-(4-Chlorophenyl)-1,2-dimethylbenzene?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450). The chlorophenyl group may enhance hydrophobic interactions (docking scores <−7 kcal/mol suggest strong binding) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps for material stability).
  • QSAR modeling : Correlate substituent effects (e.g., Cl position) with bioactivity using descriptors like LogP (experimental LogP ≈ 4.5, per ) .

How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

  • Isomer differentiation :
    • NOESY NMR : Detect spatial proximity between methyl and chlorophenyl groups to confirm substitution pattern.
    • X-ray crystallography : Resolve ambiguity in para vs. ortho substitution (e.g., C-Cl bond length ≈ 1.74 Å) .
  • Chromatographic cross-validation : Compare retention times with authentic standards using two orthogonal methods (e.g., GC-MS and HPLC-UV) .

What are the recommended handling and storage protocols for 4-(4-Chlorophenyl)-1,2-dimethylbenzene?

Methodological Answer:

  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at −20°C to prevent oxidation.
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. LC₅₀ (oral, rat) data from analogs suggest moderate toxicity (e.g., LD₅₀ ~2000 mg/kg) .
  • Waste disposal : Neutralize with alkaline ethanol before incineration .

What mechanistic insights explain the regioselectivity in electrophilic substitution reactions of 4-(4-Chlorophenyl)-1,2-dimethylbenzene?

Methodological Answer:

  • Steric and electronic effects : The 4-chlorophenyl group is electron-withdrawing, directing electrophiles to the less substituted position. Methyl groups at 1,2-positions create steric hindrance, favoring para substitution on the chlorophenyl ring.
  • Kinetic vs. thermodynamic control : At lower temperatures (<50°C), kinetic products (mono-substituted) dominate. Higher temperatures (>100°C) favor thermodynamically stable di-substituted products .

How can researchers quantify trace impurities in 4-(4-Chlorophenyl)-1,2-dimethylbenzene batches?

Methodological Answer:

  • GC-MS with internal standards : Spiked with deuterated analogs (e.g., d₆-o-xylene) to quantify impurities like residual o-xylene (<0.1%).
  • HPLC-DAD : Detect polar by-products (e.g., oxidized derivatives) using a gradient elution (acetonitrile/water) .

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